molecular formula C25H45N7O8 B12560246 L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine CAS No. 160187-75-7

L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine

Cat. No.: B12560246
CAS No.: 160187-75-7
M. Wt: 571.7 g/mol
InChI Key: RNAKUNZKQROFIM-GAMLAWPCSA-N
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Description

L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine is a peptide compound composed of six amino acids: L-glutamine, L-isoleucine, L-valine, glycine, glycine, and L-valine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-leucine
  • L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-alanine
  • L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-threonine

Uniqueness

L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .

Properties

CAS No.

160187-75-7

Molecular Formula

C25H45N7O8

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H45N7O8/c1-7-14(6)21(32-22(36)15(26)8-9-16(27)33)24(38)31-19(12(2)3)23(37)29-10-17(34)28-11-18(35)30-20(13(4)5)25(39)40/h12-15,19-21H,7-11,26H2,1-6H3,(H2,27,33)(H,28,34)(H,29,37)(H,30,35)(H,31,38)(H,32,36)(H,39,40)/t14-,15-,19-,20-,21-/m0/s1

InChI Key

RNAKUNZKQROFIM-GAMLAWPCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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